molecular formula C8H16O2S B1274180 Ethyl 3-(ethylthio)butyrate CAS No. 90201-28-8

Ethyl 3-(ethylthio)butyrate

Cat. No.: B1274180
CAS No.: 90201-28-8
M. Wt: 176.28 g/mol
InChI Key: JMXMTQDOJYBDSL-UHFFFAOYSA-N
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Description

Ethyl 3-(ethylthio)butyrate (CAS 90201-28-8) is an organosulfur compound with the molecular formula C₈H₁₆O₂S and a molecular weight of 188.28 g/mol. Structurally, it consists of a butyrate ester substituted with an ethylthio (-SCH₂CH₃) group at the 3-position. This compound is primarily used as a flavoring agent in the food industry, imparting fruity or savory notes to processed foods and beverages . Its synthesis typically involves esterification of 3-(ethylthio)butyric acid with ethanol or transesterification reactions.

The compound’s odor profile is less documented in the provided evidence, but analogous thioesters (e.g., ethyl 3-(methylthio)butyrate) are known for their role in enhancing tropical or meaty flavors .

Properties

IUPAC Name

ethyl 3-ethylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-4-10-8(9)6-7(3)11-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMTQDOJYBDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869049
Record name Ethyl 3-(ethylsulfanyl)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Metallic fruit-like aroma
Record name Ethyl 3-(ethylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 3-(ethylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.981-0.987 (20°)
Record name Ethyl 3-(ethylthio)butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

90201-28-8
Record name Butanoic acid, 3-(ethylthio)-, ethyl ester
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Record name Ethyl 3-(ethylthio)butyrate
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Record name Ethyl 3-(ethylsulfanyl)butanoate
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Record name Ethyl 3-(ethylthio)butyrate
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Record name ETHYL 3-(ETHYLTHIO)BUTYRATE
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(ethylthio)butyrate can be synthesized through the esterification of 3-(ethylthio)butanoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification process to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(ethylthio)butyrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(ethylthio)butyrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(ethylthio)butyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. The compound’s molecular structure allows it to bind to specific receptors in the olfactory system, triggering a sensory response. Additionally, its ester and thioether functional groups may interact with various enzymes and proteins, influencing its biological activity .

Comparison with Similar Compounds

Thioether vs. Hydroxyl Substitution

  • Thioethers (e.g., this compound) : These compounds exhibit stronger odor profiles due to sulfur’s high electronegativity and volatility. They are pivotal in savory flavor formulations, as seen in EFSA evaluations of related thioesters like 3-(methylthio)propyl butyrate .
  • Hydroxyl Derivatives (e.g., ethyl 3-hydroxybutyrate): Increased polarity from the -OH group enhances solubility in polar solvents (e.g., water, ethanol). This makes them suitable for pharmaceutical excipients or biodegradable polymers, as noted in poly(3-hydroxybutyrate) research .

Fluorinated vs. Non-Fluorinated Esters

  • Ethyl 3-hydroxy-4,4,4-trifluorobutyrate’s fluorine atoms introduce steric hindrance and electron-withdrawing effects, altering reactivity and stability. Such compounds are niche intermediates in agrochemicals or fluorinated polymers .

Biological Activity

Ethyl 3-(ethylthio)butyrate, with the molecular formula C8H16O2SC_8H_{16}O_2S, is an organic compound primarily known for its applications in the food and fragrance industries due to its distinctive fruity aroma. It is classified as an ester and is synthesized through the esterification of 3-(ethylthio)butanoic acid with ethanol. This compound has garnered attention for its potential biological activities, including antimicrobial properties and roles in insect attraction.

Chemical Structure

  • Molecular Formula : C8H16O2SC_8H_{16}O_2S
  • Appearance : Clear, colorless liquid
  • Odor : Metallic fruit-like aroma

Synthesis Methods

This compound can be synthesized via:

  • Esterification :
    • Reactants: 3-(ethylthio)butanoic acid and ethanol
    • Conditions: Acid catalyst, reflux heating
    • Reaction Type: Condensation reaction forming an ester and water.

Common Reactions

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Ester groups can be converted to alcohols.
  • Substitution : Ethylthio group can be replaced by various nucleophiles.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits potential antimicrobial activity. Research suggests that it may inhibit the growth of certain bacteria and fungi, making it a candidate for use in food preservation and as a natural antimicrobial agent.

Insect Attractant

This compound has been identified as a potential attractant for specific insect species, which could have implications in agricultural pest management strategies. Its role in attracting pollinators or beneficial insects is also being explored.

Toxicological Studies

Toxicological assessments indicate that this compound has low toxicity levels in animal models. In studies involving various dosages, no significant adverse effects were observed, supporting its safety for use in food applications.

Case Study Data Table

StudyOrganismDosage (mg/kg)Observed Effects
Mice200No carcinogenic effects observed
Rats500No significant toxicity reported
BacteriaVariesInhibition of growth in specific strains

Interaction with Biological Systems

This compound interacts with biological systems primarily through olfactory receptors, which triggers a cascade of biochemical signals leading to sensory perception. The compound's structure allows it to bind effectively to these receptors, influencing both behavioral responses in insects and potential therapeutic effects in mammals.

Pharmacokinetics

  • Solubility : Practically insoluble in water but soluble in ethanol.
  • Metabolism : Undergoes enzymatic transformation in vivo, leading to metabolites that may exert additional biological effects.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds:

CompoundStructure TypeKey Characteristics
Ethyl ButyrateEsterLacks ethylthio group; different aroma profile
Methyl ButyrateEsterSimilar structure; varied physical properties
Ethyl 3-(methylthio)butyrateEsterSimilar reactivity; different odor characteristics

Q & A

Q. What are the optimal synthetic pathways for Ethyl 3-(ethylthio)butyrate, and how can reaction conditions be controlled to improve yield?

this compound can be synthesized via thiol-esterification or nucleophilic substitution. A methodological approach involves:

  • Catalyst selection : Use acid catalysts (e.g., H₂SO₄) for esterification or base catalysts (e.g., NaOH) for thiol nucleophilic attack on activated esters .
  • Molar ratios : Maintain a 1:1.2 ratio of ethyl thiol to butyrate precursor to minimize side reactions .
  • Temperature control : Reactions typically proceed at 60–80°C, with yields monitored via GC-MS .
  • Purification : Distillation under reduced pressure (e.g., 50–60°C at 10 mmHg) isolates the product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

  • GC-MS : Identifies molecular ion peaks (e.g., m/z 162 for the parent ion) and fragmentation patterns (e.g., loss of -SC₂H₅) .
  • NMR : ¹H NMR signals at δ 1.2–1.4 ppm (ethyl groups), δ 2.5–2.7 ppm (-SCH₂-), and δ 4.1–4.3 ppm (ester -OCH₂-) confirm structure .
  • FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 2550 cm⁻¹ (S-H stretch, if residual thiol) .

Q. How does this compound function in flavor chemistry, and what are its key thresholds in sensory analysis?

This compound contributes fruity/sulfurous notes in flavor formulations. Key considerations:

  • Detection thresholds : Typically 10–50 ppb in aqueous solutions, validated via olfactometry coupled with GC-MS .
  • Matrix effects : Lipid-rich matrices reduce volatility, requiring headspace-SPME for accurate quantification .

Advanced Research Questions

Q. How can contradictions in analytical data (e.g., concentration disparities) arise when quantifying this compound in complex matrices?

Discrepancies often stem from:

  • Sample preparation : SPME vs. liquid-liquid extraction may yield differing recoveries due to partitioning coefficients .
  • Instrumental parameters : In PTR-TOF-MS, integration times <0.25 sec reveal transient release kinetics (e.g., breath-by-breath analysis), whereas longer times average signals, masking dynamics .
  • Calibration standards : Matrix-matched standards (e.g., synthetic saliva) improve accuracy vs. pure solvent calibrations .

Q. What experimental designs are suitable for studying the metabolic fate of this compound in vivo?

Advanced approaches include:

  • Stable isotope tracing : Synthesize ¹³C-labeled this compound to track metabolic pathways via LC-MS/MS .
  • Breath analysis : Use PTR-TOF-MS with 0.0625-sec integration to monitor real-time exhalation profiles during controlled dosing .
  • Tissue distribution studies : Combine autoradiography (with ³H-labeled compound) and LC-MS to assess organ-specific accumulation .

Q. How can computational modeling predict the reactivity and stability of this compound under varying environmental conditions?

Methodology involves:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (e.g., S-C vs. O-C cleavage) .
  • MD simulations : Simulate hydrolysis rates in aqueous solutions at pH 2–10 to predict degradation pathways .
  • QSAR models : Correlate substituent effects (e.g., alkyl chain length) with bioactivity using training sets from analogous thioesters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(ethylthio)butyrate
Reactant of Route 2
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